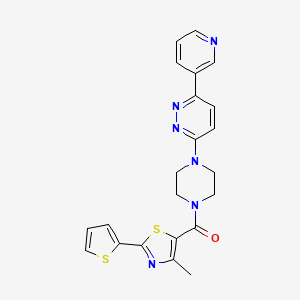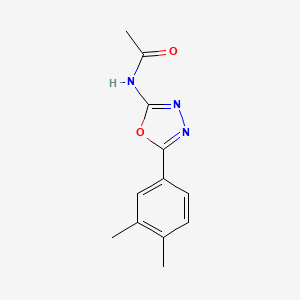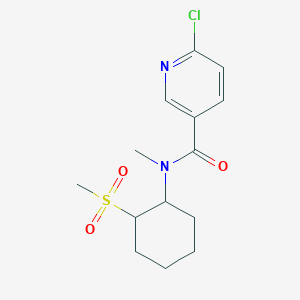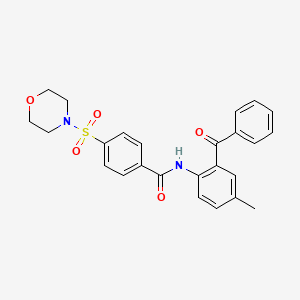
2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-METHYLBENZYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE” has a linear formula of C22H18N2OS . Another related compound, “2-[(3-Methylbenzyl)thio]acetohydrazide”, has a molecular formula of C10H14N2OS .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbenzyl)thio]acetohydrazide” is represented by the formula C10H14N2OS . Another related compound, “[(3-methylbenzyl)thio]acetic acid”, has a molecular formula of CHOS .Physical And Chemical Properties Analysis
The molecular weight of “2-[(3-Methylbenzyl)thio]acetohydrazide” is 210.3 . For “[(3-methylbenzyl)thio]acetic acid”, the average mass is 196.266 Da .Applications De Recherche Scientifique
Synthesis and Structural Transformations
Compounds similar to "2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" are often studied for their synthesis and structural transformations. For instance, the synthesis and structural analysis of imidazole derivatives, including their transformations into novel heterocyclic ring systems, have been a subject of interest. These transformations are crucial for creating new compounds with potential applications in materials science and as precursors for further chemical synthesis (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. A novel imidazole derivative was studied as a corrosion inhibitor for carbon steel in hydrochloric acid environments, demonstrating that these compounds can significantly protect metal surfaces from corrosion. This application is particularly relevant in industries where metal preservation is crucial (Zhang et al., 2015).
Anticancer and Antimicrobial Activities
The synthesis of imidazole derivatives and their evaluation for biological activities, including antiproliferative and cancer chemopreventive activities, is a significant area of research. Certain derivatives have shown activity against a panel of human tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2016). Additionally, the antimicrobial properties of imidazole derivatives have been explored, with some compounds exhibiting antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Saeed & Batool, 2007).
Electrochemical Applications
Imidazole derivatives have also been explored for their electrochemical applications, such as in the electrosynthesis of bifunctional electrocatalysts. These catalysts can simultaneously determine various bio-relevant compounds, showcasing the versatility of imidazole derivatives in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKLOQCJOGLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
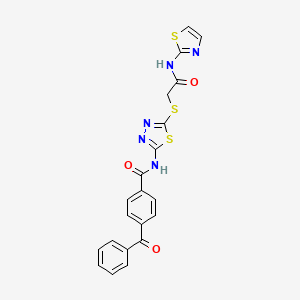



![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
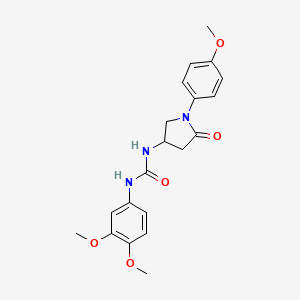
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)

